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Compound of Interest

Compound Name: Terazosin Hydrochloride

Cat. No.: B000612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioequivalence (BE) of various

terazosin formulations, supported by experimental data. Terazosin, a selective alpha-1

adrenergic blocker, is used in the treatment of benign prostatic hyperplasia and hypertension.

Ensuring the bioequivalence of generic formulations to the reference product is crucial for

therapeutic interchangeability. This document details the methodologies for key in vitro BE tests

and presents comparative data in a structured format to aid in research and development.

Executive Summary
In vitro bioequivalence studies for terazosin, a Biopharmaceutics Classification System (BCS)

Class I or III drug (high solubility), primarily focus on dissolution and permeability assays. For

immediate-release oral solid dosage forms, demonstrating rapid and similar dissolution profiles

to the reference product can often be sufficient to waive in vivo bioequivalence studies.

However, for more complex formulations or when excipients might impact absorption, additional

in vitro tests like permeability assays become critical. This guide explores the performance of

various terazosin formulations, including immediate-release, sustained-release, and orally

disintegrating tablets, through the lens of established in vitro testing protocols.

Comparative In Vitro Dissolution Studies
Dissolution testing is a cornerstone of in vitro BE assessment, simulating the drug release

process in the gastrointestinal tract. For terazosin, a highly soluble drug, the expectation is
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rapid dissolution for immediate-release formulations.

A comparative study of a reference terazosin hydrochloride (TH) tablet and seven generic

formulations demonstrated consistent and rapid dissolution across multiple physiologically

relevant media. The results indicated that in all tested media (pH 1.2, 4.5, 6.8, and water), over

85% of the drug dissolved within 15 minutes for all formulations, obviating the need for f2

similarity factor calculation.

Table 1: Comparative Dissolution of Reference and Generic Terazosin Tablets
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Formulation Dissolution Medium % Drug Released at 15 min

Reference pH 1.2 HCl >85%

pH 4.5 Acetate Buffer >85%

pH 6.8 Phosphate Buffer >85%

Generic A pH 1.2 HCl >85%

pH 4.5 Acetate Buffer >85%

pH 6.8 Phosphate Buffer >85%

Generic B pH 1.2 HCl >85%

pH 4.5 Acetate Buffer >85%

pH 6.8 Phosphate Buffer >85%

Generic C pH 1.2 HCl >85%

pH 4.5 Acetate Buffer >85%

pH 6.8 Phosphate Buffer >85%

Generic D pH 1.2 HCl >85%

pH 4.5 Acetate Buffer >85%

pH 6.8 Phosphate Buffer >85%

Generic E pH 1.2 HCl >85%

pH 4.5 Acetate Buffer >85%

pH 6.8 Phosphate Buffer >85%

Generic F pH 1.2 HCl >85%

pH 4.5 Acetate Buffer >85%

pH 6.8 Phosphate Buffer >85%

Generic G pH 1.2 HCl >85%

pH 4.5 Acetate Buffer >85%
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pH 6.8 Phosphate Buffer >85%

Data summarized from a study

on the bioequivalence of

generic terazosin tablets.

In contrast, modified-release formulations are designed for slower drug release. A study on

sustained-release matrix tablets of terazosin hydrochloride showed a prolonged-release

profile over 12 hours, with the release kinetics being influenced by the concentration of

polymers like HPMC K4M and PVP K-30. Similarly, the development of fast-disintegrating

tablets focuses on rapid dissolution, with an optimized formulation showing 98.73% drug

release within 10 minutes.

Advanced In Vitro Bioequivalence Assessment:
Permeability Studies
For a more comprehensive in vitro BE assessment, especially when excipient effects on

absorption are a concern, permeability assays are employed. The Parallel Artificial Membrane

Permeability Assay (PAMPA) and its scaled-up version, MacroFlux, are valuable tools for

predicting in vivo absorption.

A study utilizing MacroFlux compared the permeability of the same seven generic terazosin

formulations against the reference product in simulated intestinal fluids (fasted and fed states).

While all formulations showed similar dissolution profiles, some generics exhibited lower flux

and total permeated amount compared to the reference, suggesting a potential risk of bio-

inequivalence not detected by dissolution alone.

Table 2: Comparative Permeability of Reference and Generic Terazosin Tablets using

MacroFlux
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Formulation Condition
Flux (µg/cm²/h)
(90% CI)

Total
Permeated
Amount (µg)
(90% CI)

Bioequivalenc
e Prediction

Reference FaSSIF 100.00 100.00 -

Generic A FaSSIF
95.83 (89.34-

102.32)

96.01 (89.51-

102.51)

Likely

Bioequivalent

Generic B FaSSIF
78.95 (72.56-

85.34)

79.12 (72.73-

85.51)
Potential Risk

Generic C FaSSIF
92.11 (85.72-

98.50)

92.34 (85.95-

98.73)

Likely

Bioequivalent

Generic D FaSSIF
88.97 (82.58-

95.36)

89.15 (82.76-

95.54)

Likely

Bioequivalent

Generic E FaSSIF
94.32 (87.93-

100.71)

94.55 (88.16-

100.94)

Likely

Bioequivalent

Generic F FaSSIF
91.05 (84.66-

97.44)

91.28 (84.89-

97.67)

Likely

Bioequivalent

Generic G FaSSIF
77.54 (71.15-

83.93)

77.76 (71.37-

84.15)
Potential Risk

FaSSIF: Fasted

State Simulated

Intestinal Fluid.

Data is

normalized to the

reference

formulation for

comparative

purposes and

summarized from

a study on the

bioequivalence
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of generic

terazosin tablets.

Further investigation in this study using a µFlux apparatus suggested that differences in the

active pharmaceutical ingredient (API) properties, rather than excipients, were the primary

cause for the discrepancies in permeability.

Performance of Different Terazosin Formulations
Beyond standard immediate-release tablets, various other formulations of terazosin have been

developed to improve patient compliance and therapeutic outcomes.

Table 3: In Vitro Performance of Different Terazosin Formulations
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Formulation Type
Key Performance
Parameters

Results

Sustained-Release Matrix

Tablets
In vitro drug release

Zero-order release over 12

hours

Release controlling factors
HPMC K4M and PVP K-30

concentration

Sublingual Tablets In vitro disintegration time
61 seconds (optimized

formulation)

Wetting time
67 seconds (optimized

formulation)

In vitro drug release
102% release within 15

minutes

Orally Dispersible Tablets In vitro disintegration time 22.08 to 25.62 seconds

In vitro drug release

98.73% release in 10 minutes

(optimized formulation with

Sodium starch glycolate)

Data compiled from studies on

sustained-release, sublingual,

and orally dispersible terazosin

tablets.

Experimental Protocols
In Vitro Dissolution Testing for Immediate-Release
Tablets

Apparatus: USP Apparatus 2 (Paddle)

Rotation Speed: 50 rpm

Dissolution Medium: 900 mL of the following media:

0.1 N HCl (pH 1.2)
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Acetate buffer (pH 4.5)

Phosphate buffer (pH 6.8)

Water

Temperature: 37 ± 0.5°C

Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes

Analysis: UV-Vis Spectrophotometry at a wavelength of 246 nm.

Acceptance Criteria (for BCS-based biowaiver): ≥85% of the labeled amount of drug

dissolved in 30 minutes (rapid dissolution) or 15 minutes (very rapid dissolution).

In Vitro Permeability Testing using MacroFlux
Apparatus: MacroFlux apparatus

Membrane: Artificial membrane simulating intestinal permeability

Donor Compartment: Contains the test or reference formulation in either Fasted State

Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).

Acceptor Compartment: Contains a suitable buffer.

Incubation Time: 4 hours

Sampling: Samples are taken from the acceptor compartment at predetermined intervals.

Analysis: Quantification of terazosin in the acceptor samples is performed using a validated

LC-MS/MS method.

Parameters Calculated: Flux (J) and total permeated amount (Q).

Visualizing Experimental Workflows
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Preparation

Experiment

Analysis

Prepare Dissolution Media
(pH 1.2, 4.5, 6.8)

Set up USP Apparatus 2
(900mL, 37°C, 50 rpm)

Add Terazosin Tablet

Collect Aliquots at
Time Intervals

Replace with Fresh Media Measure Absorbance
(UV-Vis at 246nm)

Calculate % Drug Released

Compare Dissolution Profiles
(f2 similarity if needed)

Click to download full resolution via product page

Caption: Workflow for in vitro dissolution testing of Terazosin tablets.
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Setup

Execution

Quantification & Analysis

Prepare MacroFlux System with
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Add Media to Donor (FaSSIF/FeSSIF)
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Caption: Workflow for in vitro permeability testing using the MacroFlux system.
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Drug Substance Properties

Drug Product Properties

Outcome

High Solubility (BCS I or III)?

Immediate-Release Solid Oral Form?

Yes

In Vivo BE Study Required

NoRapid/Very Rapid Dissolution?

Yes

No

Excipients Affect Absorption?

Yes

No

Biowaiver Granted

No Yes

Click to download full resolution via product page

Caption: Logical flow for a BCS-based biowaiver for Terazosin formulations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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